2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
CAS No.: 89604-92-2
Cat. No.: VC21168555
Molecular Formula: C₂₀H₂₂N₄O₄S₃
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89604-92-2 |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₄S₃ |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+ |
| Standard InChI Key | RCZJVHXVCSKDKB-ZVHZXABRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 |
| SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate, registered under CAS number 89604-92-2, represents a significant intermediate in pharmaceutical synthesis . The compound is also known by its systematic IUPAC name (Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate . In the pharmaceutical industry, it is frequently referenced as a ceftazidime intermediate, highlighting its crucial role in antibiotic production . The compound was first registered in chemical databases in 2007, with the most recent modifications to its record occurring in March 2025 .
Structural Composition
The molecular formula of this compound is C20H22N4O4S3, with a precise molecular weight of 478.61 g/mol . The structure contains multiple functional groups that contribute to its pharmaceutical utility, including:
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Two thiazole rings (one with an amino substituent)
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A benzothiazole moiety
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Multiple sulfur atoms forming thioether linkages
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A tert-butoxycarbonyl (BOC) protecting group
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An oxime ester functionality
The geometric isomerism is specifically designated as Z-configuration, which is critical for its biological activity and reactivity in pharmaceutical synthesis pathways . This configuration refers to the orientation around the C=N double bond of the oxime group, where the higher priority groups are positioned on the same side of the double bond.
Physical and Chemical Properties
Physical State and Appearance
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate presents as a solid at room temperature, typically appearing as a pale yellow powder or crystalline substance . The compound is odorless, making it easier to handle in laboratory settings without special ventilation requirements beyond standard safety practices .
Thermodynamic Properties
The compound exhibits specific thermodynamic characteristics that are important for its handling, storage, and processing in pharmaceutical manufacturing. These properties are summarized in Table 1 below:
| Property | Value | Determination Method |
|---|---|---|
| Melting Point | 138-140°C | Experimental measurement |
| Boiling Point | 621.6±61.0°C at 760 mmHg | Predicted |
| Flash Point | 329.7±33.2°C | Predicted |
| Density | 1.41±0.1 g/cm³ | Predicted |
| LogP | 5.07-5.65 | Computational calculation |
Table 1: Thermodynamic properties of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
Solubility and Chemical Reactivity
The compound demonstrates selective solubility, being very soluble in N,N-Dimethylformamide, chloroform, and methanol, but exhibiting limited solubility in water . This solubility profile is consistent with its relatively high predicted LogP value of approximately 5.07-5.65, indicating significant lipophilicity .
From a reactivity standpoint, the molecule contains several functional groups that can participate in various chemical transformations:
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The thioether linkages are susceptible to oxidation under appropriate conditions
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The tert-butoxycarbonyl group can be removed under acidic conditions to reveal a free hydroxyl group
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The primary amine on the aminothiazole moiety can participate in numerous reactions including acylation and alkylation
These reactive sites make the compound versatile in pharmaceutical synthesis pathways but also necessitate careful handling to prevent undesired reactions during storage and processing .
Synthesis Methods
Industrial Synthesis Route
The industrial synthesis of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate typically involves a two-stage process starting from 2,2'-Dithiobis(benzothiazole) and (Z)-2-Amino-alpha-[1-(tert-butoxycarbonyl)]-1-methylethoxyimino-4-thiazolacetic acid . This route has been optimized for industrial-scale production and can achieve high yields of approximately 92.6% with product purity exceeding 99% .
Detailed Synthetic Procedure
A representative synthesis procedure involves the following steps:
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Stage 1: Reaction of di(benzothiazol-2-yl)disulfide with (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxy)iminoacetic acid in the presence of pyridine and triethylamine in acetonitrile at 21-30°C for approximately 50 minutes .
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Stage 2: Addition of triethyl phosphite to the reaction mixture in acetonitrile at 21°C, with a dropwise addition over 2.5 hours, followed by an additional 3-hour reaction period at 21±1°C .
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Purification: The reaction mixture is cooled to 3°C, incubated for 30 minutes, filtered by suction, and the solid product is dried at 60°C to obtain the final compound .
This synthetic approach, patented by Zibo Xinquan Pharmaceutical Services Co., Ltd. and documented in Chinese patent CN106699683 (2017), represents a significant advancement in the efficient production of this pharmaceutical intermediate .
Applications in Pharmaceutical Industry
Role in Antibiotic Synthesis
2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate serves primarily as a key intermediate in the synthesis of ceftazidime, a third-generation cephalosporin antibiotic with broad-spectrum activity against gram-negative bacteria . The compound contributes essential structural components to the final antibiotic molecule, particularly the aminothiazole side chain that is crucial for the antibiotic's binding to bacterial penicillin-binding proteins and subsequent bactericidal activity .
| Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H317 (May cause an allergic skin reaction) | |
| Environmental Hazard | Category Chronic 4 (Hazardous to aquatic environment) |
| Risk Statements | R53 |
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